molecular formula C19H19ClN2O5S B14934560 Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B14934560
M. Wt: 422.9 g/mol
InChI Key: PSUHPGMANICXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chlorinated phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the sulfonamide moiety: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.

    Chlorination of the phenyl ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The chlorinated phenyl group is then coupled with the benzoate ester through a carbonylation reaction, often using a palladium catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the chlorinated phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
  • Methyl 2-{[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 4-[[2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C19H19ClN2O5S/c1-27-19(24)13-4-6-14(7-5-13)21-18(23)16-9-8-15(12-17(16)20)22-10-2-3-11-28(22,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)

InChI Key

PSUHPGMANICXTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.